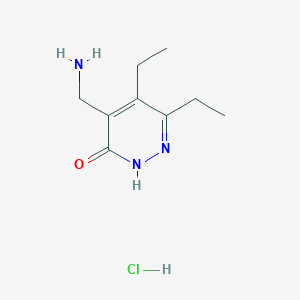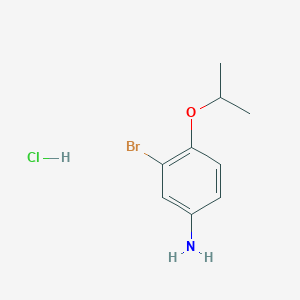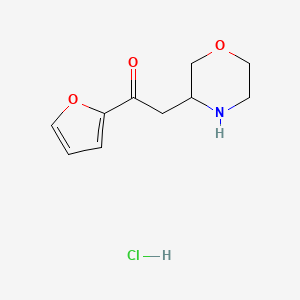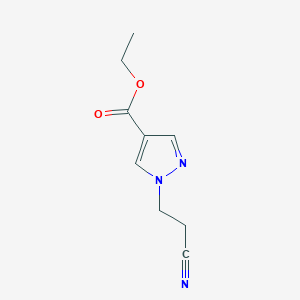
6-Bromo-5-fluoropicolinonitrile
Overview
Description
6-Bromo-5-fluoropicolinonitrile is a heterocyclic aromatic compound with the molecular formula C(_6)H(_2)BrFN(_2). It is a derivative of picolinonitrile, where the bromine and fluorine atoms are substituted at the 6th and 5th positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-5-fluoropicolinonitrile can be synthesized through several methods, including:
Halogenation of Picolinonitrile: This involves the selective bromination and fluorination of picolinonitrile. The reaction typically uses bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern.
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated picolinonitrile in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoropicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.
Halogenating Agents: Such as bromine and fluorine sources, used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted picolinonitrile derivatives, while substitution reactions can yield a wide range of functionalized compounds.
Scientific Research Applications
6-Bromo-5-fluoropicolinonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties.
Biological Research: It serves as a precursor in the synthesis of biologically active molecules, aiding in the study of various biological processes.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoropicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target molecule, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-fluoropicolinonitrile: Similar in structure but with the positions of bromine and fluorine atoms swapped.
3-Bromo-5-fluoropicolinonitrile: Another derivative with different substitution patterns.
Uniqueness
6-Bromo-5-fluoropicolinonitrile is unique due to its specific substitution pattern, which can impart distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Properties
IUPAC Name |
6-bromo-5-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTMUISIEIYTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)








